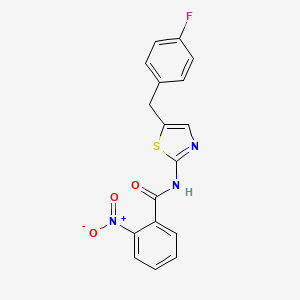

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide

Description

N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorobenzyl group at the 5-position and a 2-nitrobenzamide moiety at the 2-position. The compound’s structure is characterized by the electron-withdrawing nitro group on the benzamide ring and the lipophilic 4-fluorobenzyl substituent on the thiazole, which may influence its physicochemical properties and biological interactions . Potential applications in antimicrobial or enzyme inhibition have been suggested for structurally related compounds, though specific biological data for this compound remain unreported .

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXSGJDBKKDIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the thiazole intermediate.

Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can undergo reduction to form corresponding amines.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Aminothiazole derivatives: Formed through reduction of the nitro group.

Substituted thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The nitro group can participate in redox reactions, while the thiazole ring and fluorobenzyl group contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide and related thiazole/benzamide derivatives:

Structural and Functional Insights

Nitro groups (target, 5a) introduce strong electron-withdrawing effects, which may stabilize the amide bond or influence redox properties in biological systems .

Biological Activity Trends :

- Compounds with methoxybenzo[d]thiazol (5a) or difluorobenzamide () substituents exhibit antimicrobial or enzyme-inhibitory activities, suggesting that electron-deficient aromatic systems are critical for target engagement .

- The absence of a pyridinyl or triazole ring in the target compound differentiates it from derivatives like 4d or 5a, which may have altered binding affinities .

Synthesis Methods :

- Click chemistry (e.g., 5a) and condensation reactions (e.g., ) are common for assembling thiazole-benzamide hybrids. The target compound likely follows similar protocols .

Spectroscopic Characterization :

- 1H/13C NMR and HRMS data (e.g., for 4d and 5a) confirm structural integrity in analogs, with characteristic peaks for nitro (~1520 cm⁻¹ IR) and fluorobenzyl (δ 7.2–7.4 ppm 1H NMR) groups .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound consists of a thiazole ring, a 4-fluorobenzyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis:

The synthesis typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving α-haloketones and thioureas under basic conditions.

- Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl moiety is introduced via nucleophilic substitution using 4-fluorobenzyl halides.

- Coupling with Nitrobenzoyl Chloride: The final step involves coupling the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.

Biological Activity

This compound has been investigated for various biological activities, particularly in the fields of cancer research and enzyme inhibition.

The compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Binding Affinity: The structural features allow it to bind effectively to active sites on target proteins.

- Redox Reactions: The nitro group can undergo reduction, influencing its biological activity.

- Modulation of Enzyme Activity: It has been shown to inhibit certain enzymes, which may lead to therapeutic effects against various diseases.

Case Studies

- Anticancer Activity:

-

Enzyme Inhibition:

- Research indicates that this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that it effectively inhibits topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | GI50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | CCRF-CEM (Leukemia) | 5.0 | |

| Enzyme Inhibition | Topoisomerase II | IC50 < 10 | |

| Cytotoxicity | Various Cancer Cell Lines | Varies |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Thiazole ring, Fluorobenzyl, Nitro group | High binding affinity |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-aminobenzamide | Thiazole ring, Fluorobenzyl, Amino group | Potential for different biological activity |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-chlorobenzamide | Thiazole ring, Fluorobenzyl, Chloro group | Altered reactivity due to chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.